ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the hydroxy and methoxyphenyl groups. The final steps involve the esterification and carbamoylation reactions to introduce the ethyl ester and aminocarbonyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate can be compared with similar compounds such as:
Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-chlorophenyl)ethyl]-1H-imidazole-4-carboxylate: Contains a chloro group instead of a methoxy group.
Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-1H-imidazole-4-carboxylate: Contains a nitro group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate, also known by its CAS number 2061037-02-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H19N3O5, with a molecular weight of 333.34 g/mol. Its structure includes an imidazole ring, which is characteristic of many biologically active compounds.
Property | Value |
---|---|
CAS Number | 2061037-02-1 |
Molecular Formula | C16H19N3O5 |
Molecular Weight | 333.34 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological mechanisms through which this compound operates are still under investigation. However, its structural components suggest potential interactions with various biological targets.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives and their anticancer activities. While specific data on this compound was not detailed, similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, particularly through the inhibition of key metabolic enzymes involved in cancer proliferation .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial properties. Ethyl imidazole-4-carboxylate, a related compound, has been noted for its efficacy against tuberculosis . This suggests that this compound may possess similar antimicrobial potential, warranting further research into its spectrum of activity against bacterial pathogens.
Study on Antioxidant Activity
In a recent study focused on the synthesis and evaluation of new imidazole derivatives, compounds structurally related to this compound exhibited notable antioxidant activity. The synthesized derivatives were tested for their ability to scavenge free radicals, with some showing IC50 values comparable to established antioxidants .
Evaluation Against Cancer Cell Lines
A comparative study evaluated various imidazole derivatives for their cytotoxic effects against colon carcinoma HCT-116 cells. While specific results for this compound were not explicitly mentioned, the findings indicated that structurally similar compounds had IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . This suggests that further investigation into the specific activity of the compound could yield promising results.
Properties
IUPAC Name |
ethyl 2-carbamoyl-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-3-24-16(22)12-8-19(15(18-12)14(17)21)9-13(20)10-4-6-11(23-2)7-5-10/h4-8,13,20H,3,9H2,1-2H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTCUJVEZYWVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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